3-(5-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
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Overview
Description
3-(5-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a brominated indole ring and a sulfonamide group attached to a propanamide chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves the following steps:
Bromination of Indole: The indole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of the Sulfonamide Group: The brominated indole is then reacted with tetrahydrothiophene-3-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Amidation: The sulfonamide intermediate is then coupled with 3-bromopropionyl chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
3-(5-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated indole ring and the sulfonamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
- 3-(5-fluoro-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
- 3-(5-iodo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide
Uniqueness
The uniqueness of 3-(5-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide lies in the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for exploring structure-activity relationships and developing new derivatives with enhanced properties.
Properties
Molecular Formula |
C15H17BrN2O3S |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)-N-(1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C15H17BrN2O3S/c16-12-1-2-14-11(9-12)3-6-18(14)7-4-15(19)17-13-5-8-22(20,21)10-13/h1-3,6,9,13H,4-5,7-8,10H2,(H,17,19) |
InChI Key |
AWWVCQVIYWPYKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CCN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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